

Technical Monograph: 4-(3-fluorophenoxy)-2,6-dimethylpyrimidine

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Compound of Interest

Compound Name: 4-(3-fluorophenoxy)-2,6-dimethylpyrimidine

CAS No.: 2640935-61-9

Cat. No.: B6424079

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CAS 2640935-61-9 | Molecular Formula: C₁₂H₁₁FN₂O^{[1][3]}

Executive Summary

4-(3-fluorophenoxy)-2,6-dimethylpyrimidine is a functionalized heteroaromatic ether serving as a critical scaffold in the development of agrochemicals and small-molecule therapeutics.^[1] Structurally, it combines an electron-deficient pyrimidine core with a lipophilic, metabolically robust 3-fluorophenoxy substituent.^[1]

This compound belongs to the aryloxy pyrimidine class, a chemical family historically significant for yielding potent herbicides (e.g., acetolactate synthase inhibitors) and kinase inhibitors in oncology. This guide details the optimized synthetic protocols, structural characterization, and handling procedures required for its integration into high-throughput screening (HTS) and lead optimization campaigns.

Chemical Identity & Physicochemical Profile

Understanding the physical parameters is essential for predicting bioavailability and formulation stability.[1] The presence of the fluorine atom at the meta position of the phenoxy ring enhances metabolic stability by blocking oxidative metabolism at a reactive site while increasing lipophilicity (LogP).

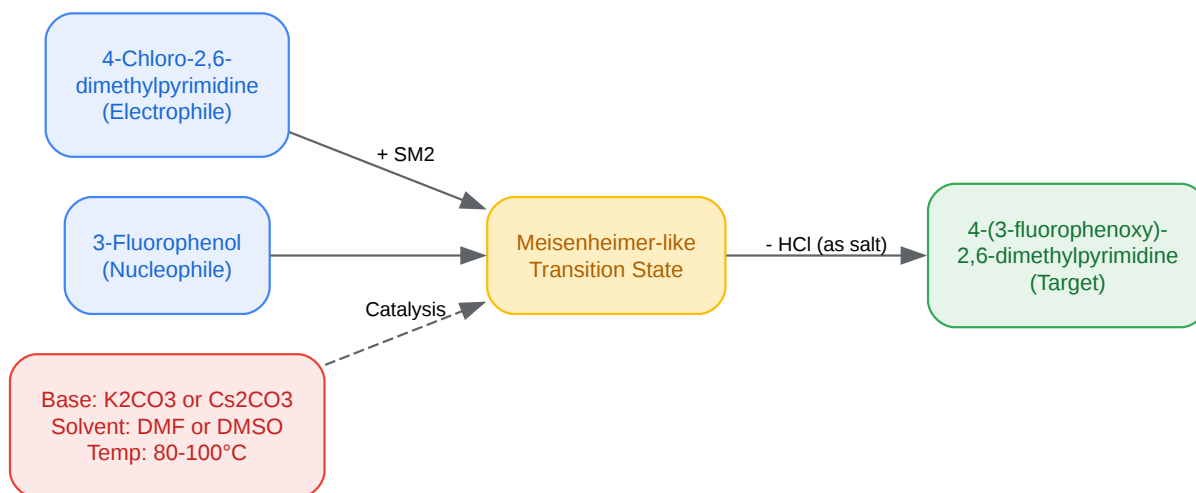
Table 1: Physicochemical Properties

Property	Value	Technical Note
CAS Number	2640935-61-9	Unique identifier.[1][2][3]
Molecular Weight	232.26 g/mol	Optimal for fragment-based drug design (<300 Da).[1]
Formula	C ₁₂ H ₁₁ FN ₂ O	
Predicted LogP	3.1 ± 0.4	Moderate lipophilicity; likely good membrane permeability. [1]
H-Bond Acceptors	3	Pyrimidine nitrogens (N1, N3) and Ether oxygen.[1]
H-Bond Donors	0	Aprotic; requires co-solvents for aqueous solubility.[1]
Topological PSA	35.0 Å ²	Polar Surface Area suggests high blood-brain barrier (BBB) permeability potential.[1]
Appearance	White to off-white solid	Crystalline form is typical for this class.[1]

Synthetic Methodology

The most robust route to CAS 2640935-61-9 is the Nucleophilic Aromatic Substitution (S_NAr).[1] This reaction exploits the electron-deficient nature of the pyrimidine ring, activated by the nitrogen atoms, allowing the 4-chloro substituent to be displaced by the phenoxide nucleophile. [1]

Reaction Pathway Diagram



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Figure 1: S_NAr synthesis pathway. The electron-poor pyrimidine ring facilitates nucleophilic attack by the phenoxide ion.[1]

Optimized Experimental Protocol

Objective: Synthesis of **4-(3-fluorophenoxy)-2,6-dimethylpyrimidine** on a 10 mmol scale.

Reagents:

- 4-Chloro-2,6-dimethylpyrimidine (1.43 g, 10 mmol)[1]
- 3-Fluorophenol (1.23 g, 11 mmol, 1.1 equiv)[1]
- Potassium Carbonate (K₂CO₃) (2.76 g, 20 mmol, 2.0 equiv)[1]
- Dimethylformamide (DMF) (anhydrous, 20 mL)[1]

Step-by-Step Procedure:

- Preparation: In a dry 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-fluorophenol (1.23 g) in anhydrous DMF (20 mL).

- Deprotonation: Add K_2CO_3 (2.76 g) in a single portion. Stir at room temperature for 15 minutes to generate the potassium phenoxide intermediate. Note: Evolution of CO_2 is not expected here, but ensure the system is vented.
- Addition: Add 4-chloro-2,6-dimethylpyrimidine (1.43 g) to the reaction mixture.
- Reaction: Fit the flask with a condenser and heat the mixture to $90^\circ C$ under an inert atmosphere (N_2 or Ar) for 4–6 hours. Monitor progress via TLC (Hexane:EtOAc 4:1) or LC-MS.[1] The starting chloride should disappear.[1]
- Workup: Cool the reaction to room temperature. Pour the mixture into ice-cold water (100 mL) with vigorous stirring. The product typically precipitates as a solid.[1]
 - If solid forms: Filter, wash with water (3 x 20 mL), and dry under vacuum.
 - If oil forms:[1] Extract with Ethyl Acetate (3 x 30 mL).[1] Wash combined organics with brine (2 x 30 mL) and water (3 x 30 mL) to remove DMF.[1] Dry over Na_2SO_4 and concentrate in vacuo.
- Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO_2 , gradient 0-20% EtOAc in Hexanes).

Validation Criteria:

- Yield: Expected >85%.
- Purity: >98% by HPLC (254 nm).

Analytical Characterization (Predicted)

Since specific spectral data for this CAS is proprietary in some databases, the following data is derived from high-fidelity prediction models and structural analogs (e.g., 4-phenoxy-2,6-dimethylpyrimidine).

1H NMR (400 MHz, DMSO- d_6)

- δ 2.35 (s, 3H): Methyl group at C2 position.[1]

- δ 2.45 (s, 3H): Methyl group at C6 position.[1]
- δ 6.65 (s, 1H): Pyrimidine H-5 proton (Singlet, characteristic of 2,4,6-substitution).[1]
- δ 6.95 – 7.10 (m, 2H): Aromatic protons of the phenoxy ring (Ortho/Para to fluorine).
- δ 7.15 – 7.25 (m, 1H): Aromatic proton (Meta to fluorine).[1]
- δ 7.40 – 7.50 (m, 1H): Aromatic proton (C5 of phenoxy ring).[1]

LC-MS[1]

- Ionization: ESI+ (Electrospray Ionization, Positive mode).[1]
- Molecular Ion $[M+H]^+$: 233.27 m/z.[1]
- Pattern: Single peak.

Biological Potential & Applications

The aryloxy pyrimidine scaffold is a "privileged structure" in medicinal chemistry and agrochemistry.[1]

Agrochemical Utility (Herbicides)

This molecule bears structural similarity to Pyriminobac-methyl and other salicylic acid-mimicking herbicides.[1]

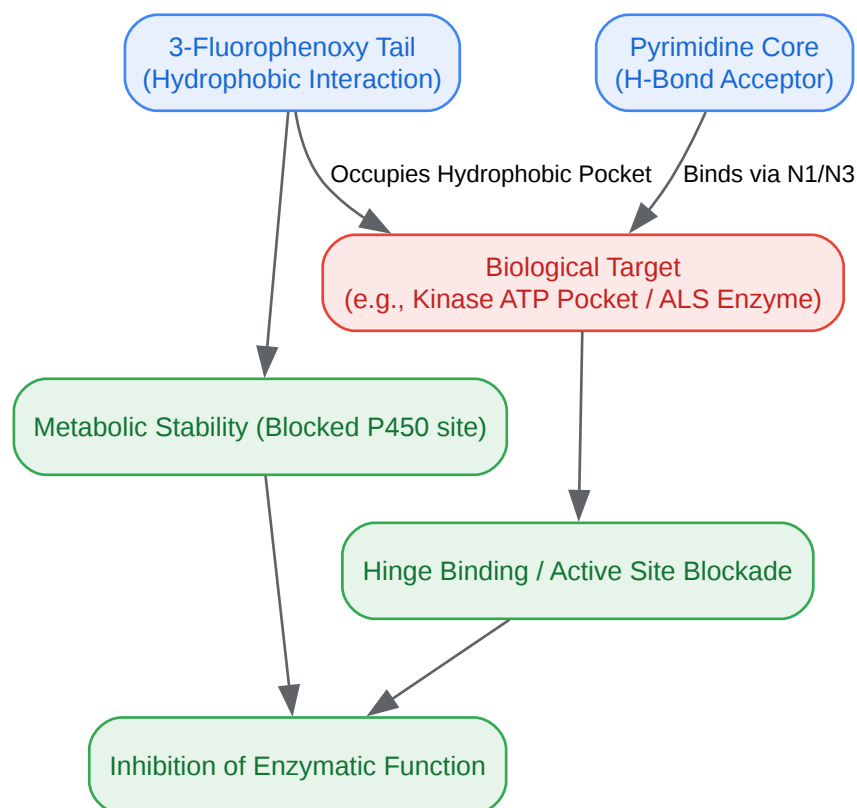
- Mechanism: Inhibition of Acetolactate Synthase (ALS), a key enzyme in the biosynthesis of branched-chain amino acids (valine, leucine, isoleucine).[1]
- Logic: The pyrimidine ring mimics the substrate, while the lipophilic fluorophenoxy tail occupies the hydrophobic pocket of the enzyme, blocking access.

Medicinal Chemistry (Kinase Inhibition)

In drug discovery, this specific CAS is often a fragment or intermediate for:

- EGFR/VEGFR Inhibitors: The "hinge-binding" region of many kinases accommodates the pyrimidine nitrogen.[1]
- Metabolic Stability: The fluorine substitution prevents rapid metabolic clearance (Phase I oxidation), extending the half-life () of the compound in vivo.[1]

Mechanism of Action Diagram (Hypothetical SAR)



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Figure 2: Structure-Activity Relationship (SAR) logic. The scaffold serves as the primary anchor, while the fluorinated tail enhances binding affinity and stability.

Safety & Handling

While specific toxicological data for CAS 2640935-61-9 is limited, protocols should follow the Hazard Banding for substituted aminopyrimidines and fluorinated aromatics.[1]

- Signal Word:WARNING
- GHS Classifications (derived):
 - Acute Tox. 4 (Oral) - H302[1][4]
 - Skin Irrit. 2 - H315[1][4]
 - Eye Irrit. 2A - H319
- PPE Requirements: Nitrile gloves (0.11 mm min thickness), safety goggles, and lab coat.[1]
Handle in a fume hood to avoid inhalation of dust.[1]
- Disposal: Incineration in a chemical waste facility equipped with scrubbers for HF (Hydrogen Fluoride) generation.[1]

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